2-Ethyl-2-phenyl-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-phenyl-1,3-thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-2-phenyl-1,3-thiazolidine typically involves the reaction of an aldehyde or ketone with a thiol and an amine. One common method is the condensation of 2-phenylacetaldehyde with ethylamine and hydrogen sulfide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-phenyl-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various thiazolidine derivatives.
Substitution: Substituted thiazolidines with different functional groups.
Scientific Research Applications
2-Ethyl-2-phenyl-1,3-thiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-ethyl-2-phenyl-1,3-thiazolidine involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can influence enzymatic activity. Additionally, the compound can interact with cellular proteins and nucleic acids, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to thiazolidine but with different reactivity and applications.
Thiazolidinone: A derivative of thiazolidine with a carbonyl group at the second position, known for its diverse pharmacological activities.
Thiazolidinedione: A class of compounds used as antidiabetic agents, structurally related to thiazolidine
Uniqueness: 2-Ethyl-2-phenyl-1,3-thiazolidine is unique due to its specific substituents (ethyl and phenyl groups) that confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
31404-05-4 |
---|---|
Molecular Formula |
C11H15NS |
Molecular Weight |
193.31 g/mol |
IUPAC Name |
2-ethyl-2-phenyl-1,3-thiazolidine |
InChI |
InChI=1S/C11H15NS/c1-2-11(12-8-9-13-11)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
InChI Key |
IKYNTDBGTUVOSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NCCS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.